The compound (2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a semisynthetic antibiotic closely related to amoxicillin, exhibiting broad-spectrum antibacterial properties. Its molecular formula is with a molecular weight of 514.55 g/mol. This compound is notable for its structural complexity, which includes a bicyclic system and several functional groups that contribute to its biological activity.
The compound falls under the category of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure. This class of antibiotics is effective against a wide range of bacterial infections due to their mechanism of inhibiting bacterial cell wall synthesis.
The synthesis of (2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves several key steps:
Technical details regarding specific reagents and conditions are often proprietary or vary by manufacturer but generally involve standard organic synthesis techniques.
The molecular structure of the compound features:
The compound’s structural data can be summarized as follows:
CC1(C)S[C@@H]2[C@H](NC(=O)[C@H](NC(=O)[C@H](N)c3ccc(O)cc3)c4ccc(O)cc4)C(=O)N2[C@H]1C(=O)OInChI=1S/C24H26N4O7S/c1-24(2)18(23(34)35)28-21(33)17(22(28)36-24)27-20(32)16(12-5-9-14(30)10-6-12)26-19(31)15(25)11-3-7-13(29)8-4-11/h3-10,15-18,22,29-30H,25H2,1-2H3,(H,26,31)(H,27,32)(H,34,35)/t15-,16-,17-,18+,22-/m1/s1 .The primary chemical reactions involving this compound include:
Technical details regarding these reactions often depend on specific environmental conditions such as pH and temperature.
The mechanism of action for (2S,5R,6R)-6-[...]-carboxylate involves:
Studies have shown that this compound retains significant activity against both Gram-positive and Gram-negative bacteria due to its ability to penetrate cell walls effectively .
Key physical properties include:
Chemical properties involve:
Relevant data can be found in chemical databases and literature detailing stability studies under various conditions .
The primary applications of (2S,5R,6R)-6-[...]-carboxylate include:
This compound serves as a crucial agent in both clinical medicine and pharmaceutical research aimed at developing new antibiotics or improving existing formulations .
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9